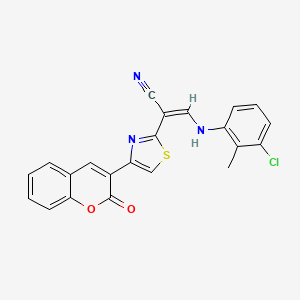
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H14ClN3O2S and its molecular weight is 419.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A chromene moiety
- An acrylonitrile group
This structural diversity may contribute to its varied biological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
- Cell Line Studies :
- The compound exhibited significant cytotoxic effects on human cervical cancer cells (HeLa), with IC50 values indicating potent activity.
- Structural modifications enhanced its binding affinity to cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression.
- Cyclin-dependent Kinase Inhibition :
- The compound demonstrated strong inhibitory activity against CDK4, with an IC50 value of approximately 26 nM, indicating high potency compared to standard inhibitors .
- Molecular docking studies suggested favorable interactions between the compound and the active site of CDK4, enhancing its inhibitory effects .
Study 1: In Vitro Anticancer Activity
A study evaluated the anticancer effects of the compound on several human cancer cell lines, including breast and prostate cancer cells. The results indicated:
- Significant Growth Inhibition : The compound reduced cell viability by over 70% at higher concentrations.
- Mechanism of Action : Flow cytometry analysis revealed that treated cells underwent apoptosis, characterized by increased Annexin V staining.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Apoptosis |
| MCF7 (Breast) | 10.0 | Cell Cycle Arrest (G1 Phase) |
| PC3 (Prostate) | 8.0 | Apoptosis |
Study 2: Molecular Docking Analysis
Molecular docking studies were performed to assess the binding affinity of the compound to CDK4. Key findings included:
- Binding Energy : The binding energy was calculated to be -9.5 kcal/mol, indicating strong interaction.
- Key Interactions : Hydrogen bonds and π–π stacking interactions were identified as critical for binding stability.
属性
IUPAC Name |
(Z)-3-(3-chloro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S/c1-13-17(23)6-4-7-18(13)25-11-15(10-24)21-26-19(12-29-21)16-9-14-5-2-3-8-20(14)28-22(16)27/h2-9,11-12,25H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQLGROHJIVGF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














